Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate
Overview
Description
“Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number for this compound is 1296225-21-2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H14Br2N2O2 . The molecular weight of the compound is 474.155 .Physical And Chemical Properties Analysis
The compound is stable to air and moisture and soluble in Dioxane, DMF, and DMSO . It has a sharp melting point at 216 °C .Scientific Research Applications
Photodynamic Therapy Application
Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate and related compounds have been studied for their potential in photodynamic therapy, particularly for cancer treatment. Research indicates that new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown promising spectroscopic, photophysical, and photochemical properties. These compounds, characterized by good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are considered valuable for Type II photosensitizers in photodynamic therapy, highlighting their significant potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescent Sensor for Metal Ions
Another application involves the use of related Schiff base compounds as fluorescent sensors for metal ions detection. A specific compound synthesized by Schiff base condensation exhibited high selectivity and sensitivity toward Al3+ ions. This selectivity was demonstrated in fluorescence titration studies, showing potential utility in bio-imaging, particularly for detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy. Such compounds offer a large Stokes shift, minimizing self-quenching effects, which is crucial for accurate and efficient bio-imaging applications (Ye et al., 2014).
Radioligand Synthesis for Neurological Studies
Compounds with structural similarities have been developed as potential radioligands for neurological research, specifically targeting the GABA receptor in the brain. The synthesis processes involve complex reactions, including O-methylation and Schiff reaction, to produce compounds for use in positron emission tomography (PET) imaging. This application underscores the compound's relevance in neuroscientific studies, aiding in the exploration of GABAergic mechanisms within the brain (Vos & Slegers, 1994).
Crystal Structure Analysis
Furthermore, the crystal structure analysis of Schiff bases, including compounds with structural relations to methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate, provides insights into their chemical behavior and potential applications. Studies involving X-ray single crystal determination have helped in understanding the molecular configuration and interaction patterns, which are essential for designing compounds with specific functionalities, such as in drug design and material science (Zhu & Qiu, 2011).
properties
IUPAC Name |
methyl 4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c1-21-15(20)9-2-4-13(12(17)7-9)18-8-10-6-11(16)3-5-14(10)19/h2-8,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKPGHGMXQHCQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130543 | |
Record name | Benzoic acid, 4-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate | |
CAS RN |
1296225-21-2 | |
Record name | Benzoic acid, 4-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-3-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1296225-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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